Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate
Description
Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate (CAS: 2101540-00-3) is a tricyclic organic compound with the molecular formula C₁₆H₂₃N₃O₃ and a molecular weight of 305.3721 g/mol . Its structure features a fused bicyclic core (8.4.0.0,2,7) incorporating an oxa (oxygen) bridge and two nitrogen atoms (1,12-diaza), with a tert-butyl carbamate group at position 12 and an amino substituent at position 4. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, given its complex heterocyclic framework and functional groups that could modulate bioavailability or target binding in drug design .
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
tert-butyl 8-amino-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-3-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(20)18-6-7-19-12(9-18)10-21-14-8-11(17)4-5-13(14)19/h4-5,8,12H,6-7,9-10,17H2,1-3H3 |
InChI Key |
LKTNOPDLGHYFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8400,2,7]tetradeca-2,4,6-triene-12-carboxylate involves multiple steps, typically starting with the preparation of the core tricyclic structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers explore its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with 1-{5-[4-(1-amino-2-hydroxyethyl)phenyl]pyrimidin-2-yl}piperidin-3-ol (BL76373, CAS: 2248060-49-3), a structurally distinct but functionally related molecule from the same product index .
Table 1: Structural and Physicochemical Comparison
| Property | BL76399 (Target Compound) | BL76373 (Analog) |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ | C₁₇H₂₂N₄O₂ |
| Molecular Weight (g/mol) | 305.3721 | 314.3822 |
| Core Structure | Tricyclic (8.4.0.0,2,7) with oxa/diaza groups | Pyrimidine-piperidine hybrid with hydroxyl groups |
| Functional Groups | Amino, tert-butyl carbamate, oxa bridge | Amino, hydroxyl, pyrimidine, piperidine |
| CAS Number | 2101540-00-3 | 2248060-49-3 |
Key Differences:
Structural Complexity: BL76399’s tricyclic framework contrasts with BL76373’s simpler pyrimidine-piperidine system.
Functional Groups : BL76373 contains a hydroxyl group and pyrimidine ring, which could improve solubility or hydrogen-bonding capacity compared to BL76399’s oxa bridge and tert-butyl group.
Molecular Weight : BL76373 is marginally heavier (314 vs. 305 g/mol), possibly due to its additional nitrogen atom and hydroxyl group.
Research Findings and Methodological Considerations
While the provided evidence lacks explicit experimental data for these compounds, structural analyses of such molecules typically rely on X-ray crystallography or NMR spectroscopy . The SHELX software suite (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry . For example, the tert-butyl carbamate group in BL76399 could be validated via crystallographic data to confirm its spatial orientation, which is critical for understanding steric effects in synthetic applications .
Limitations:
No explicit biological or synthetic data are provided in the evidence. Further studies on solubility, stability, and reactivity are required to fully evaluate these compounds’ utility.
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